molecular formula C21H23FN4O3 B2724131 N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide CAS No. 1323713-32-1

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2724131
CAS No.: 1323713-32-1
M. Wt: 398.438
InChI Key: QQLWSTOGXGTOCX-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of fluorophenyl, methylpiperazine, furan, and isoxazole groups. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor agonists or antagonists in various biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan group: This step might involve coupling reactions such as Suzuki or Heck coupling.

    Attachment of the fluorophenyl and methylpiperazine groups: These groups can be introduced through nucleophilic substitution or other suitable organic reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of functional groups to their oxidized forms.

    Reduction: Reduction reactions could be used to modify specific parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide could have various scientific research applications, including:

    Chemistry: Studying its reactivity and synthesis.

    Biology: Investigating its interactions with biological molecules.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Using it as a precursor or intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide would involve its interaction with specific molecular targets, such as receptors or enzymes. This interaction could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
  • N-(2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Uniqueness

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity compared to its chloro or bromo analogs.

Biological Activity

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide, also known by its CAS number 1323713-32-1, is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H23FN4O3C_{21}H_{23}FN_{4}O_{3} with a molecular weight of approximately 398.438 g/mol. The structure comprises several functional groups, including a fluorophenyl moiety, a piperazine ring, and an oxazole ring, which are known to influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood and cognitive functions. This interaction could lead to potential therapeutic effects in treating neurological disorders.

Pharmacological Studies

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines. The IC50 values for these activities fall within the micromolar range, indicating moderate potency compared to established chemotherapeutic agents.

Cell LineIC50 Value (µM)Reference
MCF-715.63
A5492.78
A3750.12

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Isoxazole Ring : Cyclization reactions using appropriate precursors.
  • Introduction of Furan Group : Coupling reactions such as Suzuki or Heck coupling.
  • Attachment of Fluorophenyl and Methylpiperazine Groups : Nucleophilic substitution or other organic reactions.

These synthetic routes are optimized for yield and purity using various reagents under controlled conditions.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Activity : A study reported significant cytotoxicity against MCF-7 cells with an IC50 value comparable to Tamoxifen, suggesting its potential as an anticancer agent.
    "The compound increased p53 expression level and caspase-3 cleavage in MCF-7 cells leading to activation of apoptotic death" .
  • Receptor Interaction Studies : Molecular docking studies indicate strong hydrophobic interactions between the compound and target receptors, similar to those seen with established drugs like Tamoxifen .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O3/c1-25-8-10-26(11-9-25)18(15-4-6-16(22)7-5-15)14-23-21(27)17-13-20(29-24-17)19-3-2-12-28-19/h2-7,12-13,18H,8-11,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLWSTOGXGTOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=CO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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